2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
Description
2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester compound featuring an octyl chain at the 4'-position and a cyanoethyl ester group at the 4-position. Its synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl backbone, followed by esterification to introduce the cyanoethyl group .
Properties
CAS No. |
920269-77-8 |
|---|---|
Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-cyanoethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C24H29NO2/c1-2-3-4-5-6-7-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)24(26)27-19-8-18-25/h10-17H,2-9,19H2,1H3 |
InChI Key |
HQBTTYNLWMPQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyanoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperature and time, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4’-octyl[1,1’-biphenyl]-4-carboxylic acid and 2-cyanoethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the cyano group to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 4’-octyl[1,1’-biphenyl]-4-carboxylic acid and 2-cyanoethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New derivatives with nucleophiles replacing the cyano group.
Scientific Research Applications
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its adhesive properties in surgical applications, such as wound closure and tissue bonding.
Industry: Utilized in the production of high-performance adhesives and coatings due to its strong bonding capabilities and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate primarily involves its ability to undergo rapid polymerization upon exposure to moisture. This polymerization process leads to the formation of strong adhesive bonds. The molecular targets and pathways involved include the interaction of the cyano group with nucleophiles present on the surface of the substrate, leading to the formation of covalent bonds and the establishment of a cohesive polymer network.
Comparison with Similar Compounds
Alkyl Chain Length Variations
Compounds with varying alkyl chain lengths on the biphenyl core exhibit distinct physical and mesomorphic behaviors:
| Compound Name | CAS | Molecular Formula | Alkyl Chain Length | Key Properties (Inferred) |
|---|---|---|---|---|
| 2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate | N/A | C24H27NO2 | Octyl (C8) | Enhanced hydrophobicity; liquid crystal behavior |
| 4'-cyano[1,1'-biphenyl]-4-yl 4'-heptyl[1,1'-biphenyl]-4-carboxylate | 3861-47-0 | C33H31NO2 | Heptyl (C7) | Reduced melting point vs. octyl analog |
| 4'-Pentyl-(1,1'-biphenyl)-4-carboxylic acid, 4-(2-methylbutyl)phenyl ester | 100573-96-4 | C29H34O2 | Pentyl (C5) | Lower viscosity; altered phase transitions |
Longer alkyl chains (e.g., octyl vs. heptyl) enhance thermal stability and mesophase ranges due to increased van der Waals interactions, whereas shorter chains (e.g., pentyl) reduce melting points and improve solubility in nonpolar solvents .
Ester Group Modifications
The cyanoethyl ester group distinguishes the target compound from analogs with methyl, ethyl, or bulkier esters:
| Compound Name | CAS | Ester Group | Key Differences |
|---|---|---|---|
| This compound | N/A | Cyanoethyl | High polarity; dipole-dipole interactions |
| Methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate | 89901-00-8 | Methyl | Lower molecular weight; reduced polarity |
| Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate | 4646-86-0 | Ethyl + formyl | Formyl group enables Schiff base formation |
In contrast, methyl or ethyl esters are less polar, favoring solubility in organic solvents .
Substituent Position and Functional Groups
The position of carboxylate groups and additional substituents significantly influence molecular symmetry and electronic properties:
| Compound Name | CAS | Substituent Position | Functional Groups | Impact |
|---|---|---|---|---|
| This compound | N/A | 4-carboxylate | Cyanoethyl, octyl | High symmetry; mesophase stability |
| Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate | 4646-86-0 | 3-carboxylate | Formyl, ethyl | Asymmetry reduces mesogen efficiency |
| [1,1'-Biphenyl]-4-carboxylic acid, 4'-acetyl-2-methoxy | 1261930-98-6 | 4-carboxylate | Acetyl, methoxy | Electron-withdrawing groups alter reactivity |
Compounds with 4-carboxylate groups (e.g., target compound) exhibit higher symmetry, favoring liquid crystalline behavior, while 3-carboxylate derivatives (e.g., ) disrupt molecular alignment .
Spectroscopic Comparisons
1H-NMR data from coumarin Schiff base analogs () highlight the influence of substituents:
- Octyl chain protons : Resonate at δ 0.88–1.76 ppm (multiplet).
- Cyanoethyl group: The nitrile proton is absent, but adjacent methylene protons resonate near δ 2.5–3.5 ppm.
- Aromatic protons : Biphenyl protons appear as doublets or multiplets at δ 6.8–8.2 ppm.
Comparatively, decyl-chain analogs () show upfield shifts for terminal methyl groups (δ 0.85 ppm) and downfield shifts for ester carbonyls (δ 165–170 ppm) in 13C-NMR .
Research Implications
The target compound’s octyl chain and cyanoethyl ester synergize to optimize mesophase range and dielectric anisotropy, critical for LCD performance. Structural analogs with shorter chains (e.g., pentyl) or non-polar esters (e.g., methyl) may serve as intermediates or solubility modifiers in formulations . Further studies should explore phase behavior and charge transport properties to validate these hypotheses.
Biological Activity
2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a cyanoethyl group and a biphenyl moiety, suggests potential interactions with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A cyanoethyl functional group that may enhance lipophilicity and membrane permeability.
- An octyl chain that provides hydrophobic characteristics.
- A biphenyl structure that can facilitate π-π stacking interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity through competitive or non-competitive inhibition.
- Receptors : It could act as a ligand for specific receptors, influencing signaling pathways.
- Nucleic Acids : The cyano group may allow for interactions with DNA or RNA, potentially affecting gene expression.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyanoethyl compounds exhibit antimicrobial properties. For instance, compounds with similar structures showed significant activity against various bacterial strains and fungi.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Fluconazole Derivative | 0.31 | Antifungal |
The minimum inhibitory concentration (MIC) values for similar compounds suggest that this compound could be explored for its antimicrobial properties.
Anticancer Potential
Research into the anticancer effects of biphenyl derivatives has shown promise. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study:
A study investigating mixed-ligand Cu(II) Schiff base complexes found that similar biphenyl compounds exhibited enhanced anticancer activity in cisplatin-resistant lung cancer cells. The efficacy was attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The lipophilic nature due to the octyl group may enhance absorption through biological membranes.
- Metabolism : Cyanoethyl groups can undergo metabolic transformations; hence, studying their metabolic pathways is essential.
- Toxicity : Preliminary toxicity assessments are necessary to evaluate safety profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
